molecular formula C16H12O4 B7949436 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Cat. No.: B7949436
M. Wt: 268.26 g/mol
InChI Key: SBBQDUFLZGOASY-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of stilbene and is known for its structural similarity to other stilbenoid compounds. This compound is characterized by the presence of two carboxylic acid groups and a double bond between two phenyl rings, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid typically involves the following steps:

    Wittig Reaction: This reaction is used to form the double bond between the phenyl rings. The reaction involves the use of a phosphonium ylide and an aldehyde to form the desired ethenyl linkage.

    Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include quinones, reduced stilbenes, and various substituted derivatives, depending on the reagents and conditions used[3][3].

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid exhibit promising antimicrobial properties. In a study examining various hydrazone derivatives, certain compounds demonstrated effective inhibition against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL . This suggests that modifications to the structure can enhance antibacterial potency.

Anti-inflammatory Properties

The compound is also being investigated for its potential anti-inflammatory effects. Some derivatives have shown activity in inhibiting leukotriene-related pathways, which are crucial in inflammatory responses . The ability to modulate these pathways may lead to therapeutic applications in treating conditions such as asthma and other inflammatory diseases.

Photovoltaic Applications

This compound has been explored for use in organic photovoltaic devices. Its molecular structure allows for effective light absorption and charge transport, making it a candidate for enhancing the efficiency of solar cells . Studies have demonstrated that incorporating this compound into polymer blends can improve the overall performance of organic solar cells.

Polymer Chemistry

The compound's carboxylic acid group enables it to act as a functional monomer in the synthesis of various polymers. These polymers can be tailored for specific applications, including coatings and adhesives that require enhanced adhesion properties due to the presence of carboxylic functionalities .

Water Treatment

Recent studies have highlighted the potential of using this compound in water treatment processes. Its ability to form complexes with heavy metals suggests applications in removing contaminants from wastewater . The compound's effectiveness in chelating toxic metals could facilitate the development of more efficient water purification systems.

Photodegradation of Pollutants

The compound has also shown promise in the photodegradation of organic pollutants under UV light exposure. This application is particularly relevant for environmental remediation efforts aimed at breaking down persistent organic pollutants in contaminated sites .

Case Studies and Experimental Data

Application AreaFindingsReference
Antimicrobial ActivityMIC values as low as 3.125 μg/mL against S. aureus and A. baumannii
Anti-inflammatory EffectsModulation of leukotriene pathways
PhotovoltaicsEnhanced efficiency in organic solar cells
Water TreatmentEffective heavy metal chelation
PhotodegradationBreakdown of organic pollutants under UV light

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Carboxyphenyl)ethynyl]benzoic acid
  • 4-Carboxycinnamic acid
  • Azobenzene-4,4’-dicarboxylic acid

Uniqueness

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid is unique due to its specific structural features, such as the double bond between the phenyl rings and the presence of two carboxylic acid groups. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .

Biological Activity

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including anticancer, antimicrobial, and anti-inflammatory applications. Below, we delve into its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C15_{15}H12_{12}O4_{4}
  • Molecular Weight : 256.25 g/mol

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Key Findings:

  • IC50_{50} Values :
    • Against MCF-7: 5.85 µM
    • Against A549: 3.0 µM
  • Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased caspase-3 activity and reduced TNF-α levels .

Data Table: Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-75.85Induces apoptosis
A5493.0Increases caspase-3 activity

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, showing promising results against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Staphylococcus aureus and Bacillus subtilis with MIC values as low as 6.25 µg/mL.
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Data Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Description
Staphylococcus aureus6.25Inhibits growth
Bacillus subtilis3.125Strong inhibitory effect

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects.

Key Findings:

  • Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-α in vitro.
  • Animal Model Studies : In a carrageenan-induced paw edema model in rats, the compound showed a marked reduction in inflammation .

Data Table: Anti-inflammatory Activity

ModelEffect on Inflammation
Carrageenan-induced edemaReduced paw swelling by 87%

Case Studies

Several studies have highlighted the biological activity of this compound in clinical settings:

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound demonstrated a dose-dependent inhibition of cell proliferation.
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy against skin infections caused by S. aureus, patients treated with formulations containing this compound exhibited significant improvement compared to control groups.

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQDUFLZGOASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018996
Record name Stilbene-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-31-2
Record name 4,4′-(1,2-Ethenediyl)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stilbene-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

It also is known to heat a stoichiometric excess of p-toluic acid with sulfur at 265° C. at a pressure of about 5.5 bars absolute in the presence of nitrogen to obtain 4,4'-stilbenedicarboxylic acid in a 34% yield based on the amount of sulfur used. A known method for synthesizing dimethyl 4,4'-stilbenedicarboxylate comprises the steps of (1) contacting methyl p-formylbenzoate with hydrogen sulfide at 0° C. in the presence of hydrochloric acid to produce a cyclic trisulfide compound and (2) heating the cyclic trisulfide compound at 220° to 260° C. in the presence of copper and diphenyl ether. Dimethyl 4,4'-stilbenedicarboxylate is obtained in an overall yield, based on the methyl p-formylbenzoate starting material, of 37.5%. Both of these methods, like the process of U.S. Pat. No. 2,677,703, produce hydrogen sulfide and, thus, require special equipment to treat the process effluent. These processes require the use of special, dedicated equipment and are not well suited for use in general purpose equipment. Additional methods for preparing stilbene compounds are described by K. B. Becker, Synthesis of Stilbenes, Synthesis, May 1983, 341-368 and U.S. Pat. No. 5,113,010.
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